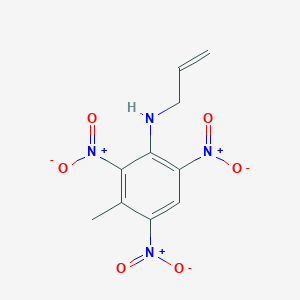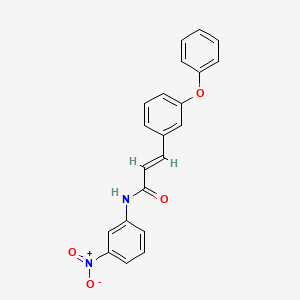
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline is an organic compound characterized by the presence of three nitro groups attached to a benzene ring, along with a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline typically involves the nitration of aniline derivatives. The process begins with the nitration of 3-methylaniline to introduce nitro groups at the 2, 4, and 6 positions. This is followed by the alkylation of the nitrogen atom with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Wirkmechanismus
The mechanism of action of 3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular pathways. The compound’s structure allows it to interact with specific proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the methyl and prop-2-en-1-yl groups.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group but lacks the prop-2-en-1-yl group.
2,4,6-Trinitrophenol (Picric Acid): Contains nitro groups but lacks the aniline structure.
Uniqueness
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N4O6 |
|---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
3-methyl-2,4,6-trinitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H10N4O6/c1-3-4-11-9-8(13(17)18)5-7(12(15)16)6(2)10(9)14(19)20/h3,5,11H,1,4H2,2H3 |
InChI-Schlüssel |
JNTVDDFATRFPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide](/img/structure/B11553392.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11553400.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553411.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553423.png)
![4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11553427.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11553448.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
